molecular formula C20H30N2O3 B3070716 Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate CAS No. 1005275-84-2

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate

Cat. No. B3070716
CAS RN: 1005275-84-2
M. Wt: 346.5 g/mol
InChI Key: ORASFJUSJVJPBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of “Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate” is not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . The synthesis of these compounds involved the use of N-Boc piperazine as a building block .

Scientific Research Applications

Antioxidant Effects and Carcinogenesis Prevention

Several studies have focused on the antioxidant properties of tert-butyl-4-hydroxyanisole (BHA) and related compounds, observing their potential in inhibiting carcinogenesis. For instance, antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole have been noted to inhibit hepatic tumorigenesis in rats fed with ciprofibrate, a peroxisome proliferator, indicating their potential in scavenging active oxygen species and retarding neoplasia (Rao, Lalwani, Watanabe, & Reddy, 1984). Furthermore, the inhibitory effects of phenolic compounds on benzo(a)pyrene-induced neoplasia in mice have been documented, highlighting the importance of evaluating the role of these compounds in response to exposure to chemical carcinogens (Wattenberg, Coccia, & Lam, 1980).

Metabolic Pathways and Toxicity Studies

Studies have also explored the metabolism of tert-butylhydroquinone (TBHQ) and its role in promoting kidney and bladder carcinogenesis in rats. The formation of sulfur-containing metabolites, which could play a role in the toxicity of TBHQ to kidney and bladder, has been a particular focus (Peters, Lau, Dulik, Murphy, van Ommen, & van Bladeren, 1996). Additionally, the relationship between reactive oxygen/free radical species and tumor promotion has been investigated, revealing an inhibition of tumor-induced ornithine decarboxylase activity by lipophilic phenolic antioxidants, suggesting a role for reactive oxygen and/or free radical species in tumor promotion (Kozumbo, Seed, & Kensler, 1983).

Cardioprotective Actions

Some studies have highlighted the potential cardioprotective actions of tert-butylhydroquinone (TBHQ). For instance, TBHQ has been shown to activate Akt in myocardium, suppress apoptosis, and ameliorate pressure overload-induced cardiac dysfunction. This suggests that TBHQ treatment might represent a novel strategy for timely activation of the cytoprotective Akt pathway in stressed myocardium (Zhang et al., 2015).

properties

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h9-12,16-18,21H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORASFJUSJVJPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2C1CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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